Methylglucopyranosiduronic acid

Description

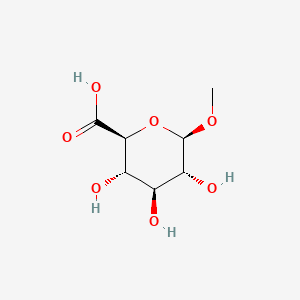

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFXVYGDIRCHEQ-GHQVIJFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963048 | |

| Record name | Methyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-84-7 | |

| Record name | Methyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4356-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylglucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Uronic Acid and Glycoside Studies

The journey to understanding methylglucopyranosiduronic acid begins with the foundational discoveries of uronic acids and glycosides. Uronic acids are a class of sugar acids where the terminal hydroxyl group has been oxidized to a carboxylic acid. wikipedia.org Glucuronic acid, the parent compound of this compound, was first isolated from urine. wikipedia.org A significant milestone in uronic acid research was the isolation of a polysaccharide containing a uronic acid from bovine vitreous humor in 1934 by Meyer and Palmer, which they named hyaluronic acid. nih.gov This discovery spurred further investigation into the chemical structure and properties of uronic acid-containing polymers throughout the 1930s and 1950s. nih.gov

Glycosides, in turn, are molecules in which a sugar is linked to another functional group through a glycosidic bond. wikipedia.org The first glycoside, amygdalin, was identified in 1830 by French chemists Pierre Robiquet and Antoine Boutron-Charlard. wikipedia.org This marked the beginning of extensive research into this diverse class of compounds, which are found in numerous plants and play various roles in living organisms, including as inactive storage forms of chemicals that can be activated by enzymatic hydrolysis. wikipedia.org The study of glycosides has since expanded to include their synthesis, cleavage by enzymes like glycoside hydrolases, and their numerous applications. wikipedia.org

Significance As a Fundamental Monosaccharide Unit in Glycobiology

Methylglucopyranosiduronic acid is a key building block in more complex carbohydrates, making it a subject of interest in glycobiology. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. Uronic acids, including glucuronic acid, are fundamental components of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. researchgate.netnih.gov These GAGs, such as hyaluronic acid, are composed of repeating disaccharide units, one of which is often a uronic acid. researchgate.net

Proteoglycans, which consist of a core protein covalently attached to one or more GAG chains, are integral to the structure and function of the extracellular matrix. nih.gov They are involved in organizing basement membranes, regulating cell migration, and modulating the activity of growth factors and cytokines. nih.gov The presence of uronic acid residues within these GAGs is crucial for their biological functions. For instance, the carboxyl group of the uronic acid contributes to the polyanionic nature of GAGs, which is essential for their ability to bind water and cations, and to interact with various proteins. The specific arrangement of uronic acids and other sugars within a glycan chain determines its unique biological activity.

Occurrence, Distribution, and Biosynthesis Pathways

Natural Occurrence and Distribution in Biological Systems

Methylglucopyranosiduronic acid, more commonly referred to in scientific literature as 4-O-methyl-α-D-glucuronic acid (MeGlcA), is a naturally occurring acidic sugar derivative. Its distribution is primarily concentrated within the complex polysaccharide structures of plant cell walls.

In the intricate architecture of plant cell walls, this compound is a key component of hemicelluloses, specifically xylans. nih.govnih.gov These polysaccharides play a crucial role in cross-linking with cellulose (B213188) and lignin (B12514952) to form a resilient macromolecular network that provides structural integrity to the plant. nih.gov

This compound is a characteristic constituent of the hemicellulose found in hardwood trees, such as eucalyptus and birch. wikipedia.orgdiva-portal.org In these plants, it is integrated into a type of xylan (B1165943) known as 4-O-methylglucuronoxylan (MGX). wikipedia.orgdiva-portal.org The fundamental structure of these xylans is a linear backbone of β-D-xylopyranosyl units connected by (1→4) glycosidic bonds. wikipedia.orgresearchgate.net The this compound units are not part of the main chain but exist as single-unit side chains.

Research has shown that these 4-O-methyl-α-D-glucopyranosyl uronate residues are typically attached via an α-(1→2) glycosidic linkage to the xylose backbone. wikipedia.orgdiva-portal.org In some species like eucalyptus, the molar ratio of xylose units to 4-O-methylglucuronic acid branches has been identified as approximately 10:1.1. diva-portal.org Hardwood glucuronoxylans are also frequently substituted with acetyl groups at the O-2 and/or O-3 positions of the xylose units, which contributes to their partial solubility in water. wikipedia.orgresearchgate.net

| Polysaccharide | Plant Source | Backbone Structure | Side Chain | Linkage to Backbone |

|---|---|---|---|---|

| 4-O-methylglucuronoxylan (MGX) | Hardwoods (e.g., Birch, Eucalyptus) | Linear chain of (1→4)-linked β-D-xylopyranosyl units | 4-O-methyl-α-D-glucuronic acid | α-(1→2) linkage to xylose units |

In softwoods, a different type of xylan called arabinoglucuronoxylan is prevalent. researchgate.net While sharing the same (1→4)-linked β-D-xylopyranosyl backbone as hardwood xylans, arabinoglucuronoxylans are distinguished by the presence of α-L-arabinofuranosyl units as side chains, in addition to this compound. researchgate.net Softwood xylans typically have a higher content of 4-O-methyl-α-D-glucopyranosyl units compared to hardwoods and are generally not acetylated. researchgate.net The 4-O-methyl-α-D-glucuronic acid residues are attached to the xylose backbone, similar to their arrangement in hardwood xylans. researchgate.net

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units, which are key components of the extracellular matrix in animals. nih.govyoutube.com They are often attached to a core protein, forming structures called proteoglycans. youtube.com While the outline suggests the presence of this compound in these structures, the core repeating unit in the relevant GAGs is its unmethylated precursor, D-glucuronic acid.

Chondroitin (B13769445) sulfate (B86663) is a critical sulfated glycosaminoglycan found in connective tissues, especially cartilage, where it provides resistance to compression. wikipedia.orgmedchemexpress.com Its structure consists of a repeating disaccharide unit composed of N-acetylgalactosamine (GalNAc) and D-glucuronic acid (GlcA). wikipedia.orgnih.govyoutube.com These units are linked by alternating β-(1→3) and β-(1→4) glycosidic bonds. youtube.com The N-acetylgalactosamine residues can be sulfated at various positions, typically the 4- or 6-hydroxyl positions, leading to different types of chondroitin sulfate. youtube.com The uronic acid component found in the repeating backbone of chondroitin sulfate is glucuronic acid, not its 4-O-methylated derivative. wikipedia.orgnih.gov

Hyaluronic acid and heparin are other major classes of glycosaminoglycans with vital biological functions. nih.gov

Hyaluronic Acid (HA): Also known as hyaluronan, HA is unique among GAGs as it is not sulfated and typically not covalently linked to a core protein. nih.govsigmaaldrich.com Its structure is a very long polymer of repeating disaccharide units made of D-glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). nih.govsigmaaldrich.com The linkage pattern consists of alternating β-(1→3) and β-(1→4) glycosidic bonds. sigmaaldrich.com The uronic acid present is glucuronic acid.

Heparin: Heparin is a highly sulfated glycosaminoglycan known for its use as an anticoagulant. nih.gov Its repeating disaccharide unit consists of a uronic acid and an amino sugar, typically glucosamine (B1671600) (GlcN). nih.gov The uronic acid can be either β-D-glucuronic acid or its C5 epimer, α-L-iduronic acid (IdoA), with the latter often being the major uronic acid component. nih.gov Like other GAGs, the uronic acid component is not the methylated form.

| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit Components | Uronic Acid Component |

|---|---|---|

| Chondroitin Sulfate | N-acetylgalactosamine & Uronic Acid | D-glucuronic acid |

| Hyaluronic Acid | N-acetylglucosamine & Uronic Acid | D-glucuronic acid |

| Heparin | Glucosamine & Uronic Acid | D-glucuronic acid or L-iduronic acid |

Integration into Glycosaminoglycans and Proteoglycans

Biosynthetic Pathways and Metabolic Intermediates

The synthesis of this compound is a multi-step process that begins with precursors from central carbohydrate metabolism and involves activation, incorporation into a polymer, and a final modification step.

The foundational molecule, glucuronic acid, is synthesized from glucose. The pathway proceeds through the activation of glucose to UDP-glucose, which is then oxidized to form UDP-glucuronic acid (UDP-GlcA). wikipedia.org The glucuronic acid moiety is then transferred from this activated sugar nucleotide donor to a growing polysaccharide chain. The final methylation step occurs after the glucuronic acid residue has been incorporated into the polymer. nih.govnih.gov

UDP-glucuronic acid is the central and immediate precursor for the glucuronic acid residues found in polysaccharides. wikipedia.orgnih.gov It is synthesized in the cytoplasm from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase, an NAD+-dependent reaction. wikipedia.orgnih.gov UDP-GlcA then serves as the donor substrate for glycosyltransferases located in the Golgi apparatus, which catalyze the addition of glucuronic acid to the xylan backbone. nih.govnih.gov This activated sugar is a critical branch point in nucleotide sugar metabolism, also serving as a precursor for UDP-xylose, UDP-arabinose, and other sugars essential for cell wall biosynthesis. nih.gov

The characteristic 4-O-methyl group is added to the glucuronic acid residue after it has been incorporated into the glucuronoxylan polymer. This reaction is catalyzed by a specific O-methyltransferase. In Arabidopsis thaliana, this enzyme has been identified as glucuronoxylan methyltransferase 1 (GXMT1). nih.govnih.gov GXMT1 is a member of the DUF579 (Domain of Unknown Function 579) protein family and is localized in the Golgi apparatus. nih.govnih.gov It specifically transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-4 position of the α-D-glucuronic acid side chains. nih.govnih.gov Research has shown that this enzyme is cation-dependent, requiring Co2+ for optimal activity in laboratory settings. nih.gov

The biosynthesis of this compound is deeply embedded within the primary carbohydrate metabolic networks of the organism.

In plants, the pathway begins with glucose derived from photosynthesis. Glucose is converted into UDP-glucose, a pivotal molecule in sugar metabolism. youtube.comlibretexts.org The enzyme UDP-glucose dehydrogenase then channels UDP-glucose towards the formation of UDP-GlcA. wikipedia.orgnih.gov This step represents a significant metabolic crossroads, as UDP-GlcA is not only a precursor for xylan side chains but also for the synthesis of UDP-xylose, the building block of the xylan backbone itself, via the enzyme UDP-glucuronic acid decarboxylase. nih.gov The entire process of xylan synthesis, including the addition and methylation of glucuronic acid, is a highly coordinated process within the Golgi apparatus, involving a suite of glycosyltransferases, methyltransferases, and acetyltransferases that assemble the final hemicellulose polymer. nih.govoup.com

In microorganisms such as Bacillus cereus, a similar initial pathway exists for producing the necessary precursors. nih.gov These bacteria possess operons containing genes for UDP-glucose dehydrogenase, which converts UDP-glucose to UDP-GlcA. nih.gov This UDP-GlcA can then be used by various glycosyltransferases to build acidic sugar-containing polysaccharides, which are often secreted as part of a protective biofilm or incorporated into the cell wall. nih.gov The ability to synthesize and modify these uronic acid-containing polymers is part of a broader metabolic capability that allows microbes to adapt to their environment, for example, by creating biofilms or reinforcing their cell walls under specific conditions like alkalinity. nih.gov

| Compound/Enzyme | Role | Metabolic Context |

|---|---|---|

| UDP-glucose | Activated glucose donor | Precursor for UDP-glucuronic acid. Central molecule in carbohydrate metabolism. wikipedia.orglibretexts.org |

| UDP-glucose 6-dehydrogenase | Enzyme | Catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid. wikipedia.orgnih.gov |

| UDP-glucuronic acid (UDP-GlcA) | Activated glucuronic acid donor | Substrate for glycosyltransferases that add glucuronic acid to polysaccharides. nih.govnih.gov |

| Glucuronoxylan Methyltransferase (GXMT1) | Enzyme | Transfers a methyl group from S-adenosylmethionine to the C4-hydroxyl of glucuronic acid residues in xylan. nih.govnih.gov |

| S-adenosylmethionine (SAM) | Methyl group donor | Co-substrate for the methylation reaction catalyzed by GXMT1. nih.govnih.gov |

Biological and Biochemical Roles

Role as a Structural Monosaccharide Unit in Complex Carbohydrates

4-O-methyl-D-glucuronic acid is a key structural constituent of hemicelluloses, particularly in the secondary cell walls of terrestrial plants. nih.govucr.edu It is most notably found as a side chain in glucuronoxylans , which are major components of hardwood. wikipedia.org In these polysaccharides, the backbone is composed of β-(1→4)-linked D-xylopyranose units, and this backbone is decorated with α-(1→2)-linked 4-O-methyl-D-glucuronic acid residues. wikipedia.orgnih.gov

| Polysaccharide Type | Backbone | Side Chain Containing Methylglucopyranosiduronic Acid | Typical Source |

| 4-O-methylglucuronoxylan | β-(1→4)-D-xylan | α-(1→2)-linked 4-O-methyl-D-glucuronic acid | Hardwood, Arabidopsis thaliana nih.govwikipedia.org |

| 4-O-methyl-D-glucurono-L-rhamnan | L-rhamnan | 4-O-methyl-D-glucuronic acid | Rhizobium japonicum nih.gov |

| Glucuronoarabinoxylan | β-(1→4)-D-xylan | 4-O-methyl-D-glucuronic acid and arabinose | Plant stems mdpi.com |

Participation in Glycoconjugate Structure and Function at the Molecular Level

Glycoconjugates are complex molecules where carbohydrates are linked to proteins or lipids. While free this compound is not typically found, the 4-O-methyl-D-glucuronic acid moiety within a polysaccharide can be considered a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The most direct evidence of its role in glycoconjugate function comes from studies on lectin binding. Lectins are proteins that bind specifically to carbohydrates and are crucial for cell-cell recognition, adhesion, and signaling. A specific lectin has been isolated from soybeans (Glycine max) that shows a high affinity for 4-O-methyl-D-glucuronic acid and its methyl glycoside. nih.govnih.govresearchgate.net This specificity suggests a role in the interaction between the plant and nitrogen-fixing Rhizobium bacteria, where the bacterial exopolysaccharide containing this methylated uronic acid is recognized by the plant lectin. nih.gov This recognition is a critical step in establishing the symbiotic relationship.

The binding specificity of this soybean lectin highlights how the methylation of glucuronic acid creates a unique molecular signature that can be specifically recognized by other biomolecules, forming the basis of its function in a glycoconjugate context.

Influence on Polysaccharide Conformation and Interactions

The presence of 4-O-methyl-D-glucuronic acid side chains significantly influences the three-dimensional structure and interactive properties of polysaccharides. The carboxyl group of the uronic acid is negatively charged at physiological pH, which introduces electrostatic repulsion between different parts of the polysaccharide chain and with other molecules. The methylation at the 4-position modulates this effect.

Furthermore, the specific arrangement of these side chains creates a unique surface topology that can mediate interactions with other cell wall components, such as cellulose (B213188) and lignin (B12514952), as well as with enzymes. nih.gov For example, the presence of the 4-O-methyl group is a critical recognition element for certain microbial enzymes, such as α-glucuronidases from glycoside hydrolase family 67 (GH67), which are involved in the breakdown of xylans. nih.gov These enzymes show a higher affinity for xylans containing the methylated form of glucuronic acid compared to the non-methylated form. nih.gov

| Feature | Influence of 4-O-methyl-D-glucuronic acid |

| Solubility | Increases solubility of xylans by preventing aggregation. nih.gov |

| Conformation | Affects the overall shape and flexibility of the polysaccharide chain. |

| Interactions | Mediates interactions with cellulose, lignin, and specific enzymes. nih.govnih.gov |

Mechanistic Involvement in Biological Processes (e.g., cell signaling, immune response modulation as a molecular component)

The role of this compound as a molecular component in complex biological processes like cell signaling and immune modulation is an emerging area of research. While direct signaling pathways initiated by free this compound have not been described, its presence within larger glycans is implicated in these processes.

The specific recognition of 4-O-methyl-D-glucuronic acid-containing polysaccharides by lectins is a form of cell-cell communication, which is a fundamental aspect of cell signaling. nih.govnih.govresearchgate.net This interaction can trigger downstream events within the cell, although the precise signaling cascades are still under investigation.

In the context of the immune response, polysaccharides containing 4-O-methyl-D-glucuronic acid have been shown to possess biological activity. For instance, a 4-O-methylglucuronoxylan isolated from Aralia echinocaulis has demonstrated anti-inflammatory and antitumor activities in vitro. nih.gov Another 4-O-methylglucuronoxylan from Hygrophila ringens var. ringens seeds was found to inhibit the release of inflammatory cytokines from macrophages. nih.gov The mechanisms behind these activities are thought to involve the modulation of immune cell function, potentially through interaction with specific receptors on the surface of immune cells that can recognize the structural features of these polysaccharides.

The structural characteristics of these glycans, including the presence and patterning of 4-O-methyl-D-glucuronic acid, are likely key to their interaction with the immune system. However, the exact receptors and signaling pathways involved are still being elucidated.

Enzymatic Interactions and Metabolism

Enzymes Interacting with Methylglucopyranosiduronic Acid and Its Conjugates

Uronic Acid Oxidases and Their Catalytic Activity

Uronic acid oxidases (UAO) are enzymes that catalyze the oxidation of uronic acids, such as D-glucuronic acid and D-galacturonic acid, to their corresponding aldaric acids. nih.gov This reaction involves the use of molecular oxygen and results in the production of hydrogen peroxide. nih.gov UAO, first identified in the leaves of Citrus sinensis (sweet orange), demonstrates high specificity and activity towards these substrates without the need for additional cofactors. nih.govnih.gov

UAO can be utilized for the selective oxidation of 4-O-methyl-D-glucuronic acid (MeGlcpA) to 4-O-methylglucaric acid (MeGlucA). nih.gov Compared to other oxidases like glucooligosaccharide oxidase, UAO exhibits significantly higher catalytic efficiency for this conversion. nih.gov The enzyme's specificity allows it to act on MeGlcpA even in the presence of other neutral sugars without requiring a preliminary separation step. nih.gov A homolog of UAO from C. sinensis, URAOCs3, has also been identified and shows promise for MeGlcpA oxidation due to its kinetic parameters for glucuronic acid. nih.gov

The catalytic efficiency of UAO is highlighted by its turnover number. For instance, UAO catalyzes the oxidation of MeGlcpA at a rate of 200 min-1. nih.gov The enzyme is highly specific, showing no activity towards monosaccharides like xylose, glucose, galactose, mannose, or arabinose. nih.gov

Table 1: Kinetic Parameters of Uronic Acid Oxidase (URAOCs3) from Citrus sinensis

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |

| D-Galacturonic acid | 35.5 ± 0.6 | 4.2 ± 0.1 | 0.120 |

| D-Glucuronic acid | 160 ± 20 | 8.9 ± 0.5 | 0.055 |

| Data obtained at 25°C in 50 mM KPi, pH 7.0. rug.nl |

Glucuronidases (e.g., Beta-Glucuronidase)

Beta-glucuronidase (β-glucuronidase) is a hydrolase enzyme that plays a significant role in the metabolism of glucuronide conjugates. covachem.com It catalyzes the cleavage of the glycosidic bond in β-D-glucuronide conjugates, releasing the aglycone and D-glucuronic acid. nih.gov This process of deglucuronidation is crucial in various biological contexts, including drug metabolism and the activation of prodrugs. covachem.comnih.gov

The catalytic mechanism of β-glucuronidase involves a retaining SN2 reaction. nih.gov A catalytic glutamic acid residue protonates the glycosidic oxygen of the glucuronide, leading to the release of the aglycone through a transition state resembling an oxocarbenium ion. nih.gov The enzyme is typically active in lysosomes and can be found in necrotic areas of tumors. researchgate.net

The activity of β-glucuronidase is harnessed in drug delivery systems where a drug is administered as a glucuronide prodrug. The enzyme's activity at specific sites, such as tumors, can selectively release the active drug, thereby enhancing its therapeutic potential. nih.govresearchgate.net However, it is important to note that only 1-O-substituted β-D-glucosiduronates are substrates for β-glucuronidase, and intramolecular rearrangement of ester glucuronides can lead to the formation of enzyme-resistant isomers. nih.gov

Glucuronokinases and UDP-GlcA Synthesis

The synthesis of UDP-glucuronic acid (UDP-GlcA), a key precursor in the biosynthesis of various cellular components, can occur through a salvage pathway involving glucuronokinase. nih.govnih.gov In this pathway, glucuronic acid (GlcA) is first phosphorylated by glucuronokinase (GlcAK) to form GlcA-1-phosphate (GlcA-1-P) in an ATP-dependent reaction. nih.gov Subsequently, a UDP-sugar pyrophosphorylase (USP) catalyzes the conversion of GlcA-1-P to UDP-GlcA using UTP. nih.gov

This salvage pathway has been identified in organisms like Arabidopsis thaliana. nih.gov The enzymes involved, such as glucuronokinase from A. thaliana (AtGlcAK) and UDP-sugar pyrophosphorylase from A. thaliana (AtUSP), have been utilized for the efficient, large-scale synthesis of UDP-GlcA in a one-pot, three-enzyme system. nih.gov This system also includes a pyrophosphatase to drive the reversible pyrophosphorylase reaction forward. nih.gov A similar pathway for the synthesis of UDP-galacturonic acid (UDP-GalA) also exists, utilizing a galacturonokinase (GalKA). nih.gov

UDP-GlcA 4-Epimerases and Epimerization Reactions

UDP-glucuronic acid 4-epimerase (UGAepi) is an enzyme that catalyzes the reversible interconversion of UDP-glucuronic acid (UDP-GlcA) and UDP-galacturonic acid (UDP-GalA). elsevierpure.comnih.gov This epimerization reaction is NAD+-dependent and is a critical step in the biosynthesis of various sugar-containing metabolites. nih.govnih.gov UGAepi belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. elsevierpure.comnih.gov

Table 2: Kinetic Parameters for UDP-GlcA 4-Epimerase from Bacillus cereus

| Parameter | Value |

| kcat | 0.25 ± 0.01 s-1 |

| Kinetic Isotope Effect (kcatH/kcatD) | 2.0 ± 0.1 |

| Derived from substrate deuteration at C4. elsevierpure.comnih.gov |

Dermatan Sulfate (B86663) Epimerase Interactions

Dermatan sulfate epimerases (DS-epi1 and DS-epi2) are responsible for the conversion of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) within the chondroitin (B13769445)/dermatan sulfate (CS/DS) polysaccharide chain. nih.govrsc.org This epimerization at the C5 position is a key modification in the biosynthesis of dermatan sulfate, a glycosaminoglycan involved in various biological processes. rsc.orgmdpi.com

Both DS-epi1 and DS-epi2 are ubiquitously expressed, with DS-epi1 being responsible for the majority of IdoA biosynthesis in most tissues. oup.com The activity of these epimerases results in the formation of structurally diverse domains within the CS/DS chain, containing either blocks of IdoA or alternating GlcA and IdoA residues. nih.gov The action of DS-epi1 can be facilitated by the concomitant sulfation of the adjacent N-acetyl-D-galactosamine (GalNAc) residue by dermatan 4-O-sulfotransferase 1 (D4ST1), leading to the formation of long, sulfated IdoA-containing domains. nih.gov DS-epi1, DS-epi2, and D4ST1 can form a hetero-oligomeric complex in the Golgi apparatus, where D4ST1 directly interacts with DS-epi1. nih.gov

Kinetic and Mechanistic Studies of Enzymatic Reactions

Kinetic and mechanistic studies provide valuable insights into how enzymes interact with this compound and its conjugates. For instance, studies on β-glucuronidase have revealed that the hydrolysis of phenyl-β-D-glucopyranosiduronic acids is influenced by the electronic effects of substituents on the phenyl ring, suggesting a push-pull catalytic mechanism. researchgate.net The rate of hydrolysis is also affected by the solvent, with a decrease observed in D2O compared to H2O, indicating a rate-determining proton transfer step. researchgate.net Kinetic analyses of β-glucuronidase have also been used to characterize the assembly of the enzyme from its monomeric to its active tetrameric form, revealing rate-limiting steps in the process. nih.gov

In the case of UDP-GlcA 4-epimerase, mechanistic studies have shown that the epimerization proceeds via a hydride transfer from and to the C4 position of the substrate, with the enzyme-bound NAD+ remaining in its oxidized state. elsevierpure.comnih.gov Kinetic isotope effect studies have helped to identify the formation of the 4-keto intermediate as the rate-limiting step. elsevierpure.com Mutagenesis and pH studies have implicated a conserved tyrosine residue as the catalytic base for substrate oxidation. elsevierpure.com

For uronic acid oxidase, steady-state kinetic parameters have been determined for both galacturonic and glucuronic acid, revealing the enzyme's efficiency with each substrate. rug.nl The enzyme from Citrus sinensis is most efficient with galacturonic acid, exhibiting a lower Km value compared to glucuronic acid. rug.nl

Recent research has also focused on the development of inhibitors for these enzymes. For β-glucuronidase, mechanism-based inhibitors have been designed that intercept the covalent enzyme-glucuronic acid catalytic intermediate, forming a stable inhibitor-glucuronide complex in the active site. acs.org

Regulation of Metabolic Fluxes Involving this compound

The metabolic flux leading to the synthesis and subsequent reactions of this compound is intricately regulated at multiple levels. This regulation ensures that the production of this and other glucuronides is finely tuned to meet the cell's metabolic needs and to respond to the presence of various endogenous and exogenous substances. The primary control points in this pathway are the enzymes responsible for the synthesis of the activated glucuronic acid donor, UDP-glucuronic acid (UDP-GlcUA), and the transfer of the glucuronic acid moiety to the acceptor molecule.

Regulation occurs through several mechanisms, including feedback inhibition, allosteric regulation, transcriptional control of enzyme expression, and the availability of substrates and cofactors. These mechanisms allow for both rapid, short-term adjustments and more sustained, long-term adaptations of the metabolic pathway.

Enzymatic Regulation

UDP-Glucose Dehydrogenase (UGDH):

The activity of UGDH is a key determinant of the intracellular pool of UDP-GlcUA. This enzyme is subject to potent feedback inhibition by a downstream product of a related pathway, UDP-xylose (UDP-Xyl). UDP-Xyl competes with the substrate UDP-glucose for the active site of UGDH. nih.gov This feedback mechanism is a classic example of allosteric regulation, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This allows the cell to maintain a homeostatic balance of nucleotide sugars. The affinity of human UGDH for UDP-Xyl is high, with an inhibition constant (Ki) in the nanomolar range, highlighting the sensitivity of this regulatory control. nih.gov

The quaternary structure of UGDH is also crucial for its regulation. The enzyme exists in a dynamic equilibrium between dimeric and hexameric forms, and this assembly is essential for its optimal activity and allosteric regulation. nih.gov Substrate inhibition by the cofactor NAD+ has also been observed for some bacterial UGDH homologs. nih.gov Furthermore, cellular redox status can influence UGDH activity, with oxidizing agents like peroxide inhibiting its function. nih.govplos.org

UDP-Glucuronosyltransferases (UGTs):

The UGTs are a superfamily of enzymes that catalyze the final step in the formation of a wide array of glucuronides, including, hypothetically, this compound. The regulation of UGTs is complex and isoform-specific. Allosteric regulation of UGTs has been demonstrated, with molecules like bile acids acting as inhibitors. nih.gov For instance, taurolithocholic acid has been shown to competitively inhibit the activity of several UGT isoforms, with Ki values in the micromolar range. nih.gov This suggests that the metabolic flux towards glucuronidation can be modulated by the levels of other endogenous compounds.

Transcriptional Regulation

The expression levels of UGT genes are a major determinant of the cell's capacity for glucuronidation. The transcription of UGT genes is regulated by various nuclear receptors, which are activated by a wide range of endogenous and exogenous compounds. For example, the expression of UGT1A1, a key UGT isoform, can be induced by glucocorticoids like dexamethasone (B1670325) and by activators of the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). doi.org Treatment of human hepatocytes with various compounds has been shown to induce UGT expression, although the fold-induction is often modest and exhibits significant inter-individual variability. nih.gov For instance, rifampicin (B610482) and phenobarbital (B1680315) can induce UGT1A9- and morphine-3-glucuronidation activity. nih.gov Flavonoids and other xenobiotics can also induce UGT1A1 expression through a distal enhancer module in the gene. nih.gov This transcriptional regulation allows the cell to upregulate its glucuronidation capacity in response to chemical exposure, thereby enhancing the detoxification and elimination of potentially harmful substances.

Substrate Availability

The rate of this compound synthesis is also dependent on the availability of its precursors: a methyl-containing aglycone and UDP-GlcUA. The intracellular concentration of UDP-GlcUA is directly controlled by the activity of UGDH, as discussed above. Therefore, any factors regulating UGDH will indirectly control the flux through the UGT-catalyzed step. The availability of the methyl donor aglycone will also be a determining factor.

Interactive Data Table: Regulation of Key Enzymes in the Glucuronidation Pathway

| Enzyme | Regulator | Type of Regulation | Observed Effect | Ki/Fold Induction | Cell/System | Citation |

| UDP-Glucose Dehydrogenase (UGDH) | UDP-Xylose | Feedback Inhibition | Competitive inhibition with respect to UDP-glucose | Ki = 810 nM | Human UGDH | nih.gov |

| NAD+ | Substrate Inhibition | Decreased activity at high concentrations | Ksi = 1.4 ± 0.2 mM | E. coli UGDH | nih.gov | |

| Peroxide | Inhibition | Suppression of enzyme activity | - | Fibroblast-like synoviocytes | nih.govplos.org | |

| PDGF | Activation | 3-fold higher UGDH activity | - | Fibroblast-like synoviocytes | nih.govplos.org | |

| UDP-Glucuronosyltransferase 1A1 (UGT1A1) | Dexamethasone | Transcriptional Induction | Increased UGT1A1 mRNA and protein expression | 2.6-fold activation of reporter gene | HepG2 cells | doi.org |

| Rifampicin | Transcriptional Induction | Enhanced UGT1A1 mRNA expression | 1.8-fold enhancement of inducible expression | HepG2 cells | doi.org | |

| 3-Methylcholanthrene | Transcriptional Induction | Increased estradiol-3-glucuronidation | Up to 2.5-fold | Primary human hepatocytes | nih.gov | |

| Chrysin | Transcriptional Induction | Elevated UGT1A1 mRNA and protein expression | - | HepG2 cells | nih.gov | |

| UDP-Glucuronosyltransferase 1A9 (UGT1A9) | Phenobarbital | Transcriptional Induction | Increased propofol (B549288) glucuronidation | Up to 2.2-fold | Primary human hepatocytes | nih.gov |

| Rifampicin | Transcriptional Induction | Increased propofol glucuronidation | Up to 1.7-fold | Primary human hepatocytes | nih.gov | |

| Various UGTs | Taurolithocholic acid | Inhibition | Competitive inhibition of various UGT isoforms | Ki = 0.3 µM for UGT2B7 | Human liver microsomes | nih.gov |

Derivatives and Analogs Research

Synthesis and Structural Characterization of O-Methylated Glucuronic Acid Derivatives

The synthesis of O-methylated glucuronic acid derivatives is a crucial area of research, providing essential building blocks for the assembly of complex oligosaccharides and for studying the roles of these methylated sugars in biological systems. A notable example is the preparation of methyl 4-O-methyl-α-D-glucopyranuronate. An alternative method for its preparation and isolation as a single anomer has been reported. nih.gov This process starts from the known methyl (benzyl 2,3-di-O-benzyl-β-D-glucopyranosid)uronate. nih.gov This starting material is subjected to hydrogenolysis using a palladium on activated charcoal catalyst in an acetone-methanol solvent mixture. nih.gov The reaction proceeds at room temperature under a hydrogen atmosphere, leading to the complete debenzylation of the starting compound. nih.gov The resulting product, methyl 4-O-methyl-α-D-glucopyranuronate, can be isolated and purified, and its structure has been confirmed by single-crystal X-ray analysis, which shows the molecule adopts a nearly ideal 4C1 conformation. nih.gov

Another key derivative, 4-O-methyl-D-glucuronic acid, has been synthesized from D-glucose. researchgate.net The process involves the conversion of glucose into an anomeric mixture of benzyl (B1604629) glucopyranosides, followed by the formation of 4,6-O-benzylidene derivatives. researchgate.net The major α-anomer is then benzylated to yield a 2,3-di-O-benzyl derivative. researchgate.net Subsequent removal of the benzylidene acetal, methylation of the 4-hydroxyl group, and oxidation of the primary alcohol at C-6, followed by deprotection, yields the target 4-O-methyl-D-glucuronic acid. researchgate.net

The synthesis of other methylated derivatives, such as methyl 2,3,4-tri-O-benzyl-α-D-methylglucoside, has also been explored for the preparation of various esters. researchgate.net Furthermore, the synthesis of methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate highlights the creation of activated glycosyl donors for use in glycosylation reactions. researchgate.net These synthetic efforts are fundamental for accessing a range of O-methylated glucuronic acid derivatives with well-defined structures, enabling further research into their chemical and biological properties.

Investigation of Methylglucopyranosiduronic Acid-Containing Oligosaccharides

The study of oligosaccharides containing this compound is vital for understanding the structure and function of complex carbohydrates like hemicelluloses and proteoglycans.

Aldobiouronic Acid Derivatives as Model Compounds

Aldobiouronic acids, which are disaccharides composed of a uronic acid linked to a neutral sugar, serve as important model compounds for studying the more complex polysaccharides from which they are derived. Research in this area has focused on the synthesis and characterization of these derivatives to understand the structural features of larger biopolymers. nih.gov For instance, methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate and methyl 4-O-methyl-α-D-glucopyranuronate are key intermediates in the synthesis of model aldobiouronic acids. nih.gov These models are instrumental in studies related to the chemical processing of wood, as they mimic the structural linkage between 4-O-methyl-α-D-glucopyranosyluronic acid and the xylose units in (4-O-methylglucurono)xylans. nih.gov

The synthesis of 4-O-methyl glucuronic acid has been achieved through various methods, starting from materials like benzyl and allyl glucosides. researchgate.net These synthetic routes allow for the specific introduction of the 4-O-methyl group, a common modification found in natural xylans. researchgate.net The availability of these synthetic aldobiouronic acid derivatives enables detailed structural analysis and provides insights into the properties of the parent polysaccharides.

Pentasaccharide Derivatives (e.g., Chondroitin (B13769445) Sulfate-related)

Research has extended to the synthesis of more complex oligosaccharides, such as pentasaccharide derivatives related to chondroitin sulfate (B86663). These larger structures are crucial for investigating the biological roles of proteoglycans. A notable achievement is the synthesis of chondroitin 4- and 6-sulfate pentasaccharide derivatives that feature a methyl β-D-glucopyranosiduronic acid at the reducing end. nih.gov

The synthetic strategy for these pentasaccharides involves either a stepwise or blockwise assembly of the sugar backbone, starting from a disaccharide glycosyl acceptor. nih.gov This approach leads to a common pentasaccharide intermediate that can be selectively functionalized. For example, selective 6-O-sulfonation followed by saponification yields the 6-sulfate derivative. nih.gov Alternatively, a sequence of selective 6-O-benzoylation, O-sulfonation, and saponification affords the 4-sulfate derivative. nih.gov These synthetic pentasaccharides represent structural elements of chondroitin sulfate proteoglycans and are invaluable tools for studying their interactions and biological functions. nih.gov

Study of this compound Esters

The esterification of this compound and its derivatives is a significant area of chemical synthesis, leading to a diverse range of compounds with potential applications in various fields. The presence of the carboxylic acid group in the glucuronic acid moiety allows for the formation of ester linkages with a wide variety of alcohol-containing molecules.

Research has demonstrated the synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside, which serves as a precursor to a glucuronic acid derivative. researchgate.net In these studies, the primary hydroxyl group at the C-6 position is reacted with various carboxylic acids, such as benzoic acid, phenylacetic acid, and acetylsalicylic acid, to form the corresponding esters. researchgate.net

The synthesis of methyl esters of glucuronic acid itself is also a key transformation. For example, D-glucuronic acid can be converted to its methyl ester, which is a versatile intermediate for further chemical modifications. biosynth.com This methyl ester can be involved in glycosylation reactions and the formation of other derivatives. biosynth.com The synthesis of fully protected derivatives, such as methyl (methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate, provides stable compounds that can be used as glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates. nist.gov

The study of these esters is not limited to their synthesis. The stereochemical outcomes of reactions involving these esterified glucuronic acid derivatives are also of great interest. For instance, the C5-carboxylate ester group in mannuronate donors has been shown to have a significant stereodirecting effect in glycosylation reactions, leading to the selective formation of β-mannuronic acid linkages. researchgate.net This highlights the important role that ester functionalities can play in controlling the stereochemistry of glycosidic bond formation.

Table 1: Examples of Synthesized this compound Esters and Related Derivatives

| Compound Name | Starting Material | Reactant(s) | Key Transformation(s) |

| 2,3,4-Tri-O-benzyl-6-O-benzoyl-α-D-methylglucoside | 2,3,4-Tri-O-benzyl-α-D-methylglucoside | Benzoic acid, DCC, DMAP | Esterification |

| 2,3,4-Tri-O-benzyl-6-O-phenylacetyl-α-D-methylglucoside | 2,3,4-Tri-O-benzyl-α-D-methylglucoside | Phenylacetic acid, DCC, DMAP | Esterification |

| Methyl (methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate | D-Glucuronic Acid | Methanol (B129727), Acetic Anhydride | Esterification, Acetylation |

| Methyl 4-O-methyl-α-D-glucopyranuronate | Methyl (benzyl 2,3-di-O-benzyl-β-D-glucopyranosid)uronate | H₂, Pd/C | Debenzylation |

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, Pd/C = Palladium on carbon.

Formation and Research on Hexenuronic Acid (HexA) from this compound Precursors

Hexenuronic acid (HexA) is an unsaturated sugar that is primarily formed from 4-O-methyl-D-glucuronic acid (MeGlcA) residues present in xylans during the kraft pulping process of wood. researchgate.netwikipedia.org This transformation is a significant area of research in the pulp and paper industry due to the impact of HexA on the bleaching process.

The formation of HexA occurs through the elimination of the methoxyl group from the MeGlcA units within the xylan (B1165943) polymer chain. researchgate.net This reaction is catalyzed by the alkaline conditions and high temperatures of the kraft cook. eucalyptus.com.br The amount of HexA formed increases rapidly as the temperature rises during the cook and then decreases as the process continues at high temperatures due to degradation. eucalyptus.com.br

The presence of HexA in pulp is undesirable because it readily reacts with electrophilic bleaching agents such as chlorine dioxide, ozone, and peracetic acid. wikipedia.orgeucalyptus.com.br This reaction consumes bleaching chemicals, leading to increased costs and potentially the formation of unwanted byproducts. wikipedia.orgeucalyptus.com.br Consequently, significant research has been dedicated to understanding the kinetics of HexA formation and degradation to minimize its content in unbleached pulp. researchgate.net Strategies to reduce HexA levels often involve optimizing cooking conditions, such as using high temperatures and alkali levels. researchgate.net

Furthermore, methods for the selective removal of HexA from pulp prior to bleaching have been developed. Acid hydrolysis is a common method used to cleave HexA from the xylan backbone, breaking it down into smaller, more easily removable compounds like 2-furoic acid and 5-carboxy-2-furaldehyde. wikipedia.org This pre-treatment can lead to substantial savings in bleaching chemical consumption. wikipedia.org

Table 2: Key Aspects of Hexenuronic Acid (HexA) Research

| Aspect | Description | Significance |

| Formation | Elimination of the methoxyl group from 4-O-methyl-D-glucuronic acid residues in xylan during kraft pulping. researchgate.net | A major side reaction in pulp production that impacts pulp properties. |

| Impact on Bleaching | Reacts with and consumes electrophilic bleaching agents, increasing chemical usage and costs. wikipedia.orgeucalyptus.com.br | A key challenge in achieving high brightness and cost-effective pulp bleaching. |

| Removal Strategies | Selective removal through acid hydrolysis before bleaching. wikipedia.org | Improves bleaching efficiency and reduces environmental impact. |

| Kinetics | Studies on the rates of formation and degradation under different pulping conditions. eucalyptus.com.brresearchgate.net | Enables optimization of the pulping process to minimize HexA content. |

Conversion to 4-O-Methylglucaric Acid

The conversion of 4-O-methylglucuronic acid (MeGlcA) to 4-O-methylglucaric acid represents a promising pathway for valorizing hemicellulose, an underutilized component of lignocellulosic biomass. nih.gov This transformation can be achieved through enzymatic oxidation, offering a green and efficient alternative to chemical methods.

Research has demonstrated the successful production of 4-O-methylglucaric acid from beechwood glucuronoxylan. nih.gov The process begins with the enzymatic hydrolysis of the xylan using a combination of xylanase and α-glucuronidase. nih.gov This releases the MeGlcA from the polysaccharide backbone. The liberated MeGlcA is then oxidized to 4-O-methylglucaric acid using a uronic acid oxidase enzyme. nih.gov This enzymatic oxidation has been shown to be highly efficient, with yields reaching up to 95%. nih.gov

The resulting 4-O-methylglucaric acid can be isolated at high purity and has been shown to have properties comparable to commercially available glucaric acid, particularly in applications such as detergent builders. nih.gov This enzymatic pathway provides a sustainable method for producing a value-added chemical from a renewable resource.

Advanced Research Applications and Methodological Development

Development of Model Systems for Glycoscience Studies

In the broad field of glycoscience, which investigates the structure, function, and biology of carbohydrates, simple glycosides like methyl-α-D-glucopyranosiduronic acid and its analogs serve as valuable model compounds. While not always the direct subject of study, their defined structure allows for the controlled investigation of complex biological processes.

Researchers utilize such compounds to:

Probe Enzyme Specificity and Kinetics: Synthetic methylglucopyranosiduronic acid and related oligosaccharides are instrumental in characterizing the activity of glycoside hydrolases and glycosyltransferases, the enzymes responsible for the breakdown and synthesis of complex carbohydrates. For instance, the substrate specificities of α-glucuronidases from different families (GH67 and GH115) have been investigated using oligosaccharides containing 4-O-methylglucuronic acid side chains. nih.gov These studies have revealed that GH67 enzymes act on oligosaccharides with modified or unmodified glucuronic acid side chains at the non-reducing end, whereas GH115 enzymes can cleave these side chains from both polysaccharides and oligosaccharides. nih.gov

Synthesize Reference Compounds: The chemical synthesis of this compound and its derivatives provides pure standards for analytical method development and for the quantification of these residues in complex biological samples. researchgate.net This is crucial for accurately determining the composition of plant cell walls and other biological materials.

Investigate Glycosylation Reactions: The synthesis of aryl glucuronides using trichloroacetimidate-activated glucuronic acid donors has been explored as a route to create probes for enzymes like heparanase. mdpi.com Although challenges exist, these model reactions provide fundamental insights into the mechanisms of glycosidic bond formation.

Study Non-covalent Interactions: The well-defined structure of methylglycosides allows for the detailed study of carbohydrate-protein and carbohydrate-solvent interactions, which are fundamental to their biological roles.

These model systems, by simplifying the complexity of natural polysaccharides, provide a foundational understanding of the enzymatic and chemical processes that govern carbohydrate metabolism and function.

Contribution to Understanding Plant Cell Wall Architecture and Biosynthesis

This compound, in the form of 4-O-methyl-α-D-glucopyranosyluronic acid (MeGlcA), is a significant component of glucuronoxylan, a major hemicellulose in the secondary cell walls of eudicotyledonous plants. nih.govucr.edunih.govresearchgate.net Research into this specific modification has provided profound insights into the intricate architecture and biosynthesis of plant cell walls.

Key research findings include:

Identification of a Specific Methyltransferase: A pivotal discovery was the identification and functional characterization of the Arabidopsis glucuronoxylan methyltransferase (GXMT1), a protein previously classified as belonging to the domain of unknown function (DUF) 579 family. nih.govucr.edunih.govresearchgate.net This enzyme specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 4-O position of glucuronic acid residues on the xylan (B1165943) backbone. nih.govnih.govresearchgate.net Biochemical studies have shown that GXMT1 is located in the Golgi apparatus and its activity is dependent on the presence of Co²⁺ ions in vitro. nih.govnih.govresearchgate.net

Evolutionary Significance: The presence of 4-O-methylglucuronic acid has been identified in glucuronoxylans from all vascular plants studied, while it is absent in the avascular moss Physcomitrella patens. nih.gov This suggests that the O-methylation of glucuronoxylans was an important evolutionary development for the establishment of key structural features in the secondary cell walls of vascular plants. nih.govucr.edu

These findings underscore the importance of seemingly minor modifications like methylation in determining the macroscopic properties of the plant cell wall. This knowledge is not only fundamental to plant biology but also has significant implications for the bio-based economy.

Table 1: Impact of GXMT1 Mutation on Plant Cell Wall Composition and Properties

| Parameter | Wild-Type Arabidopsis | GXMT1 Mutant Arabidopsis | Reference |

|---|---|---|---|

| Degree of 4-O-Methylation of Glucuronoxylan | Normal | Reduced by 75% | nih.govnih.govresearchgate.net |

| Glucuronoxylan Release (Hydrothermal Treatment) | Standard | Increased | nih.gov |

| Lignin (B12514952) Monomer Composition | Normal | Altered | nih.gov |

Applications in Biorefinery Research for Value-Added Product Generation from Biomass

The drive towards a sustainable bioeconomy has fueled research into biorefineries, which aim to convert biomass into a range of valuable products, including biofuels and platform chemicals. tuke.sknih.gov The hemicellulose fraction of lignocellulosic biomass, which contains this compound, represents a significant and often underutilized resource. aalto.finih.gov

Recent research has focused on developing enzymatic pathways to convert the 4-O-methylglucuronic acid component of glucuronoxylan into value-added chemicals:

Enzymatic Production of 4-O-methyl-D-glucaric Acid: A promising development is the creation of an enzymatic cascade for the production of 4-O-methyl-D-glucaric acid from hardwood xylan. aalto.finih.gov This process involves two key enzymes:

A GH115 α-glucuronidase from Amphibacillus xylanus (AxyAgu115A) that efficiently releases 4-O-methyl-D-glucuronic acid from glucuronoxylan. aalto.finih.gov

A uronic acid oxidase (UAO) from Citrus sinensis or a gluco-oligosaccharide oxidase (GOOX) variant from Sarocladium strictum that oxidizes the released 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid. aalto.finih.gov

Process Optimization: The enzymatic pathway has been optimized for sequential, one-pot reactions, demonstrating high conversion yields of up to 95%. aalto.finih.gov This cell-free approach is advantageous as it avoids the need for costly cofactors and allows for the easy recovery of the remaining xylan for further processing. aalto.fi

Potential Applications of 4-O-methyl-D-glucaric Acid: Dicarboxylic acids like 4-O-methyl-D-glucaric acid have potential applications as detergent builders and in the synthesis of biopolymers. aalto.finih.gov

Biofuel Cell Reactors: The concept of using enzymatic biofuel cells (EBFCs) as reactors for the biorefinery of uronic acids has been demonstrated with galacturonic acid, a related compound. rsc.org In this system, the enzymatic oxidation of the uronic acid at the bioanode not only produces a value-added chemical but also generates electricity. rsc.org This innovative approach could potentially be adapted for the conversion of this compound.

These research efforts highlight a paradigm shift in biorefining, where every component of the biomass, including the acidic side chains of hemicellulose, is considered a potential source for valuable products.

Table 2: Enzymatic Conversion of 4-O-methylglucuronic Acid

| Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| α-glucuronidase (AxyAgu115A) | Amphibacillus xylanus | Releases 4-O-methyl-D-glucuronic acid from glucuronoxylan | aalto.finih.gov |

| Uronic acid oxidase (UAO) | Citrus sinensis | Oxidizes 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid | nih.gov |

| Gluco-oligosaccharide oxidase (GOOX) variant | Sarocladium strictum | Oxidizes 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid | aalto.fi |

Innovations in Analytical Methodologies for Complex Carbohydrate Analysis

The accurate quantification and characterization of this compound and other complex carbohydrates in biological matrices present significant analytical challenges. nih.gov The development of advanced analytical techniques has been crucial for advancing research in glycoscience and plant biology.

Innovations in this area include:

High-Throughput UPLC Methods: A high-throughput method using ultra-performance liquid chromatography (UPLC) with p-aminobenzoic ethyl ester (ABEE) labeling has been developed for the simultaneous determination of ten different monosaccharides, including 4-O-methyl-D-glucuronic acid, from plant cell walls. researchgate.net This method allows for the complete separation of these monosaccharides in a rapid 7-minute analysis, offering higher sensitivity and a broader dynamic range compared to traditional methods. researchgate.net

Improved Gas Chromatography (GC) Quantification: Studies have highlighted the inaccuracies that can arise when using commercial α-D-glucopyranosyl uronic acid (GlcA) as a standard for quantifying 4-O-methyl-α-D-glucopyranosyl uronic acid (meGlcA) by GC after acid methanolysis. nih.gov It was found that the GlcA standard can partially lactonize, leading to multiple peaks and an underestimation of the meGlcA content by as much as 30%. nih.gov To address this, a purified meGlcA standard was prepared and quantified using nuclear magnetic resonance (NMR) spectroscopy, leading to a more accurate quantification methodology. nih.gov

Comparison of Analytical Techniques: Research has systematically compared different methods for determining the degree of esterification of pectic polysaccharides, including titration, Fourier-transform infrared spectroscopy (FT-IR), and high-performance liquid chromatography (HPLC). mdpi.com Such comparative studies provide valuable guidance for researchers to select the most appropriate analytical method based on the specific sample properties and experimental requirements. mdpi.com

Combined Methodologies: To overcome the limitations of individual methods, such as incomplete hydrolysis and degradation of analytes, researchers have proposed combining different analytical techniques. nih.gov For example, a combination of colorimetric determination and gas chromatography can provide a more complete quantification of the various types of uronic acids present in a sample. nih.gov

These advancements in analytical methodologies are essential for obtaining reliable and accurate data on the composition of complex carbohydrates, which in turn underpins our understanding of their biological functions and potential applications.

Table 3: Comparison of Analytical Methods for Uronic Acid Quantification

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| UPLC with ABEE labeling | High-throughput, high sensitivity, rapid analysis | Requires derivatization step | researchgate.net |

| Gas Chromatography (GC) | Well-established for monosaccharide analysis | Potential for analyte degradation and inaccurate quantification with improper standards | nih.govnih.gov |

| Colorimetric assays | Simple and rapid | Can suffer from incomplete hydrolysis and lack of specificity for different uronic acids | nih.gov |

| NMR Spectroscopy | Provides detailed structural information and accurate quantification of standards | Lower sensitivity compared to chromatographic methods | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations in Structural and Reactivity Studies

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the three-dimensional structures, dynamics, and reactivity of carbohydrates at an atomic level. nih.govdiva-portal.orgyoutube.comyoutube.com While specific computational studies focusing exclusively on this compound are not abundant in the literature, the methodologies are well-established and have been applied to closely related molecules, providing a framework for future investigations.

Applications of these computational approaches include:

Conformational Analysis: The preferred solution conformations of methyl glycosides can be determined through a combination of computational chemistry and experimental data, such as NMR coupling constants. nih.gov For example, a pseudo Monte Carlo search using force fields like AMBER, followed by higher-level quantum mechanics calculations, can identify the low-energy conformers of a molecule. nih.govnih.gov This approach has shown that septanose carbohydrates, for instance, tend to prefer a single twist-chair conformation in solution. nih.gov

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of carbohydrates in different solvent environments. nih.gov By simulating the Newtonian equations of motion for the atoms in the system, researchers can study the conformation of the molecule, its interactions with solvent molecules, and the nature of intermolecular forces. nih.govdiva-portal.org These simulations are crucial for understanding how the local environment influences the structure and function of carbohydrates.

Studying Enzyme-Substrate Interactions: MD simulations are powerful tools for investigating the binding of carbohydrate substrates to the active sites of enzymes. diva-portal.org These simulations can reveal the key amino acid residues involved in substrate recognition and catalysis, providing a dynamic picture that complements static structural data from techniques like X-ray crystallography.

Predicting Molecular Properties: Computational methods can be used to predict a wide range of molecular properties, including charge distributions, vibrational frequencies, and reactivity. This information is valuable for interpreting experimental data and for designing new molecules with specific properties.

The application of these computational techniques to this compound and its containing polysaccharides holds great promise for elucidating its role in the complex architecture of the plant cell wall and for guiding the development of new enzymes and processes for its valorization.

Table 4: Common Computational Methods in Carbohydrate Research

| Method | Application | Key Information Provided | Reference |

|---|---|---|---|

| Force Field Methods (e.g., AMBER, MM3) | Conformational searching, molecular mechanics | Low-energy conformations, steric energies | nih.govnih.gov |

| Quantum Mechanics (e.g., DFT, HF) | Calculation of electronic structure and energy | Accurate energies of conformers, electronic properties | nih.gov |

| Molecular Dynamics (MD) Simulations (e.g., GROMACS) | Simulating the dynamic behavior of molecules | Conformational dynamics, solvent interactions, binding affinities | nih.govdiva-portal.orgyoutube.comyoutube.com |

| NMR Coupling Constant Analysis | Experimental validation of computed conformations | Three-dimensional structure in solution | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.